2-Chloro-3-(3,4-dimethylphenyl)-1-propene
Description
2-Chloro-3-(3,4-dimethylphenyl)-1-propene is a chlorinated organic compound featuring a propene backbone substituted with a chlorine atom at the 2-position and a 3,4-dimethylphenyl group at the 3-position. Its molecular formula is C₁₁H₁₃Cl, with a molecular weight of 181.45 g/mol.
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPBXTOQBPTHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dimethylphenyl)-1-propene typically involves the reaction of 3,4-dimethylphenylacetylene with a chlorinating agent under specific conditions. One common method is the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes chlorination to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,4-dimethylphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of catalysts.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted derivatives such as amines or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Scientific Research Applications
2-Chloro-3-(3,4-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3,4-dimethylphenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro group and the propene chain play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Boiling Point : The aromatic substitution in this compound increases molecular weight and boiling point compared to allyl chloride, a volatile industrial solvent .
- Solubility: The dimethylphenyl group enhances lipophilicity, contrasting with allyl chloride’s slight water solubility and EMX’s polar nature due to its oxobutenoic acid moiety .
Reactivity and Functional Group Interactions
- Allyl Chloride (3-Chloro-1-propene) : Undergoes nucleophilic substitution (e.g., SN2 reactions) and radical-initiated polymerizations due to its allylic chlorine .
- This compound : The conjugated double bond and aromatic ring may stabilize carbocation intermediates, favoring electrophilic aromatic substitution or Diels-Alder reactions. The chlorine’s position adjacent to the double bond could also enable elimination reactions.
Toxicity and Environmental Impact
- Allyl Chloride: Classified as a skin irritant and suspected carcinogen, with acute toxicity linked to glutathione depletion .
- This compound : While direct data are absent, the dimethylphenyl group may introduce PAH-like toxicity, and the allylic chlorine could mimic allyl chloride’s metabolic pathways.
- EMX: Classified under “halofuranones and related compounds” with carcinogenic potency (LM category), suggesting mechanisms involving reactive intermediates .
Biological Activity
2-Chloro-3-(3,4-dimethylphenyl)-1-propene is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by a chloro group and a dimethylphenyl moiety, which contribute to its reactivity and biological interactions. The synthesis typically involves chlorination of the corresponding propene derivatives under controlled conditions to yield the desired product with high purity.
Common Synthesis Methods:
- Chlorination Reactions: Utilizing reagents such as thionyl chloride or phosphorus pentachloride.
- Continuous Flow Processes: Employed in industrial settings for enhanced yield and consistency.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The chloro group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their functions. Additionally, the aromatic ring enhances hydrophobic interactions, which may improve binding affinity.
Therapeutic Potential
Research has indicated that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Effects: Preliminary studies suggest that it can modulate inflammatory pathways.
- Antimicrobial Activity: Investigations have shown potential against various microbial strains.
These properties position this compound as a promising candidate for drug development targeting specific biological pathways.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Interaction | Covalent modification of target enzymes |
Case Studies
Case Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at varying doses. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a mechanism involving disruption of bacterial cell wall synthesis or function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
